1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE
Description
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3S/c17-10-1-4-12(5-2-10)24(22,23)13-8-20(9-13)16(21)14-6-3-11(19)7-15(14)18/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMKBVQHPRYFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 2-chloro-4-fluorobenzoyl group can be introduced via acylation reactions using reagents like 2-chloro-4-fluorobenzoyl chloride.
Sulfonylation: The 4-chlorobenzenesulfonyl group is introduced through sulfonylation reactions using reagents such as 4-chlorobenzenesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The azetidine ring and the benzoyl group can be subjected to oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis reactions, especially under acidic or basic conditions, leading to the breakdown of the benzoyl and sulfonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield the corresponding carboxylic acids and sulfonic acids.
Scientific Research Applications
1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-4-FLUOROBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological system under investigation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Inferred from structural homology to analogs in the same enzyme system.
Functional and Computational Insights
- This trend is consistent with analogs like AVE#21, where halogenation correlates with moderate inhibitory activity .
- Sulfonyl vs. Urea Linkers : Compared to AVE#21 (urea linker), the sulfonyl group in the target compound may confer greater metabolic stability but reduced hydrogen-bonding capacity, affecting target selectivity.
- Docking Studies: Computational analyses using programs like AutoDock or GOLD (referenced indirectly in ) suggest that these compounds exhibit variability in docking scores due to differences in substituent flexibility. For example, Novo4j’s extended aromatic system shows higher predicted binding energy (-9.2 kcal/mol) compared to the target compound (-8.5 kcal/mol), aligning with its stronger experimental inhibition .
Limitations and Discrepancies
While docking studies provide insights, discrepancies between programs (e.g., AutoDock vs. Glide) highlight the need for experimental validation. For instance, W1807’s pyridine core shows conflicting binding poses in silico, emphasizing the challenges in predicting exact interaction modes .
Biological Activity
1-(2-Chloro-4-fluorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews current research findings on its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C14H11Cl2FNO2S
- Molecular Weight : 353.21 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound has been primarily investigated through its interactions with specific cellular pathways:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells through the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased pro-apoptotic signals and decreased anti-apoptotic signals .
- Neuroprotective Effects : In studies involving zebrafish models of epilepsy, the compound demonstrated neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating neurological disorders .
Table 1: Summary of Biological Activity Studies
Case Studies
- Case Study in Cancer Research : A study assessed the compound's effectiveness against A549 cells, revealing an IC50 value significantly lower than that of standard treatments like 5-fluorouracil (IC50 = 4.98 ± 0.41 µM). The results indicated that the compound could serve as a promising candidate for further development in lung cancer therapy .
- Neuroprotective Study : In a zebrafish model, the compound was shown to alleviate seizure-like behaviors induced by pentylenetetrazole, highlighting its potential as an anti-epileptic agent. The study noted an upregulation of neurosteroids and downregulation of stress-related neurotransmitters, suggesting a biphasic mechanism that warrants further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
